6-((Benzyloxy)methyl)imidazo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13811724
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
![6-((Benzyloxy)methyl)imidazo[1,5-a]pyridine -](/images/structure/VC13811724.png)
Specification
Molecular Formula | C15H14N2O |
---|---|
Molecular Weight | 238.28 g/mol |
IUPAC Name | 6-(phenylmethoxymethyl)imidazo[1,5-a]pyridine |
Standard InChI | InChI=1S/C15H14N2O/c1-2-4-13(5-3-1)10-18-11-14-6-7-15-8-16-12-17(15)9-14/h1-9,12H,10-11H2 |
Standard InChI Key | AKWRORVBICJVNG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCC2=CN3C=NC=C3C=C2 |
Canonical SMILES | C1=CC=C(C=C1)COCC2=CN3C=NC=C3C=C2 |
Introduction
Structural and Molecular Characterization
6-((Benzyloxy)methyl)imidazo[1,5-a]pyridine (CAS: 2803452-21-1) is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted at the 6-position with a benzyloxymethyl group. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.28 g/mol . The SMILES representation (C12=CN=CN1C=C(COCC3=CC=CC=C3)C=C2
) and InChIKey (AKWRORVBICJVNG-UHFFFAOYSA-N
) provide unambiguous structural identification . The benzyloxymethyl moiety introduces steric and electronic effects that influence reactivity and solubility, making the compound a versatile intermediate in organic synthesis .
Synthetic Methodologies
BCl₃-Mediated Functionalization
BCl₃-mediated reactions are critical for introducing diverse substituents at the C3 position of imidazo[1,5-a]pyridines. In a related study, BCl₃ complexes with imidazo[1,2-a]pyridines enable nucleophilic substitution via in situ debenzylation, yielding C–N, C–S, and C–O bonds . For instance, 3-((benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine reacts with amines (e.g., piperidine) in dichloromethane at 0°C to form 3-(piperidin-1-ylmethyl) derivatives in 82% yield . This methodology could be extrapolated to synthesize 6-((benzyloxy)methyl)imidazo[1,5-a]pyridine by selecting appropriate starting materials and optimizing reaction conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to its aromatic backbone and benzyl ether group . Stability under acidic conditions is limited, as BCl₃-mediated reactions indicate susceptibility to debenzylation . Thermal stability data are unavailable, but analogous imidazo[1,5-a]pyridines decompose above 200°C .
Applications in Medicinal Chemistry
Antibacterial Agents
Functionalized imidazo[1,5-a]pyridines demonstrate activity against Gram-positive bacteria. The benzyloxymethyl group may enhance membrane penetration, though specific studies on this compound are lacking .
Future Directions
-
Synthetic Optimization: Developing one-pot methodologies to integrate the benzyloxymethyl group during cyclocondensation .
-
Biological Screening: Evaluating anticancer and antimicrobial activity in cell-based assays .
-
Derivatization: Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the C2 and C3 positions .
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